molecular formula C17H15NO2S2 B4578355 5-(2-furylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2-furylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4578355
M. Wt: 329.4 g/mol
InChI Key: VEJIPYJIBUPBRI-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-furylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and are studied extensively in medicinal chemistry.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves Knoevenagel condensation reactions. For instance, the synthesis of 5-arylmethylene-4-thioxothiazolidine derivatives can be achieved at room temperature in polyethylene glycol-400 without a catalyst, indicating a simple, efficient, and environmentally benign process (Metwally, 2014).

Molecular Structure Analysis

Structural investigations of similar compounds using X-ray powder diffraction (XRPD) and density functional theory (DFT) show that these compounds typically have complex solid-state structures. For example, a related compound was found to crystallize in the triclinic system with specific crystal cell parameters (Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including [4+2] cycloaddition and reactions with nitrile oxides, leading to a variety of compounds. Such reactions are often characterized by specific interconversion routes and are confirmed through spectral data (Kandeel & Youssef, 2001).

properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-16-15(12-14-9-5-11-20-14)22-17(21)18(16)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJIPYJIBUPBRI-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(2-furylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.